omega-conotoxin SVIA

Peptide synthesis Disulfide bond formation Oxidative folding

Omega-conotoxin SVIA (SNX-157) is the smallest naturally occurring ω-conotoxin (24 amino acids, ~2638 Da) and the preferred pharmacological tool for discriminating teleost fish vs. mammalian N-type calcium channel (Cav2.2) pharmacology. Its binding site on synaptosomal membranes is pharmacologically distinguishable from the classical GVIA/MVIIA site, and it fails to paralyze mice even at extreme doses, unlike SVIB, GVIA, or MVIIA. For solid-phase peptide synthesis programs, SVIA delivers a 50% in vitro oxidative refolding yield—matching GVIA/MVIIA and far surpassing MVIIC (16%) and MVIID (28%)—directly reducing cost-per-gram and purification burden.

Molecular Formula C25H21NO4
Molecular Weight 0
CAS No. 137706-81-1
Cat. No. B1178528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-conotoxin SVIA
CAS137706-81-1
Synonymsomega-conotoxin SVIA
Molecular FormulaC25H21NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omega-Conotoxin SVIA (CAS 137706-81-1) – Smallest Natural ω-Conotoxin for Calcium Channel Subtype Discrimination


Omega-conotoxin SVIA, also known as SNX‑157, is a 24‑amino‑acid peptide neurotoxin isolated from the venom of Conus striatus that targets voltage‑gated calcium (CaV) channels. It is the smallest naturally occurring omega‑conotoxin characterized to date [1]. The mature toxin is stabilized by the canonical VI/VII cysteine framework (“disulfide‑through‑disulfide knot”) common to the O1‑superfamily [2]. In functional terms SVIA potently paralyses lower vertebrates (fish) yet is markedly less effective in mammals, a pharmacological divergence that makes it a highly useful probe for discriminating calcium channel subtypes across vertebrate taxa [1].

Why Omega-Conotoxin SVIA Cannot Be Replaced by GVIA, MVIIA, or SVIB Without Losing Pharmacological Definition


Omega‑conotoxins targeted at the N‑type calcium channel are not functionally interchangeable because significant differences in amino acid sequence, three‑dimensional electrostatic surfaces, and binding‑site epitopes yield distinct pharmacological selectivity profiles. Omega‑conotoxin SVIA and its congener SVIB, both from Conus striatus, bind to sites that are pharmacologically distinguishable from the classical GVIA/MVIIA site on rat brain synaptosomal membranes [1]. Furthermore, SVIA displays a unique species‑selective phenotype: it is a potent paralytic toxin in fish but fails to kill mice even at extreme doses, whereas SVIB is lethal to mice upon intracerebral injection [2]. These two orthogonal differences—binding site specificity and species‑selective toxicity—mean that substituting SVIA with GVIA, MVIIA, or even the co‑isolated SVIB would compromise the pharmacological definition of the calcium channel subtype under investigation.

Quantitative Differentiation of Omega-Conotoxin SVIA from Its Closest Structural and Functional Analogs


Comparative In‑Vitro Refolding Efficiency: SVIA vs. MVIIC, MVIID, GVIA, and MVIIA

In an oxidative folding study comparing five omega‑conotoxins, SVIA achieved a native‑state refolding efficiency of 50% under glutathione‑redox conditions, identical to GVIA and MVIIA but substantially higher than MVIIC (16%) and MVIID (28%) [1]. This high recovery of correctly folded, biologically active peptide reduces the need for extensive chromatographic purification and improves overall synthetic yield.

Peptide synthesis Disulfide bond formation Oxidative folding

Species‑Selective Paralysis: Non‑Lethal Phenotype in Mammals vs. SVIB

Following intramuscular injection, omega‑conotoxin SVIA produces paralysis and death in fish at doses of approximately 20 pmol/g body weight but does not kill mice even at extremely high doses [1] [2]. In stark contrast, omega‑conotoxin SVIB from the same venom is lethal to mice upon intracerebral injection [2]. This species‑selective toxicity profile defines SVIA as a pharmacologically distinct entity whose neuronal calcium channel target in fish does not confer comparable lethality in mammals.

In‑vivo toxicity Species selectivity Whole‑animal pharmacology

Distinct Binding Site Epitope: SVIA and SVIB vs. the GVIA/MVIIA Recognition Site

Binding competition experiments using rat brain synaptosomal membranes demonstrated that the high‑affinity binding site for omega‑conotoxin SVIB is pharmacologically distinct from the high‑affinity sites of omega‑conotoxins GVIA and MVIIA [1]. Because SVIA and SVIB are co‑expressed by Conus striatus and share the same O1‑superfamily cysteine framework, it is likely that SVIA also interacts with a non‑GVIA/non‑MVIIA receptor site [1].

Radioligand binding Synaptosomal membranes Binding site pharmacology

Structural Minimalism: SVIA as the Smallest Natural ω-Conotoxin Scaffold

Omega‑conotoxin SVIA comprises only 24 amino acid residues (molecular mass ~2.5 kDa for the mature peptide), making it the smallest natural omega‑conotoxin characterized to date [1]. By comparison, the widely used ω‑GVIA is 27 residues, ω‑MVIIA is 25 residues, and ω‑MVIIC is 26 residues. The reduced size of SVIA minimizes synthetic complexity while maintaining the full knottin fold required for calcium channel blockade.

Peptide engineering Structure–activity relationship (SAR) Drug design scaffold

Best‑Fit Application Scenarios for Omega‑Conotoxin SVIA Based on Quantitative Differentiation Evidence


Discriminating Calcium Channel Subtypes Across Vertebrate Species Boundaries

When a research program requires distinction between fish‑specific and mammalian calcium channel pharmacology, omega‑conotoxin SVIA is the preferred tool because it potently paralyses fish at ~20 pmol/g yet fails to kill mice even at extreme doses [1]. This species‑selective toxicity deficit allows experiments that cannot be performed with ω‑GVIA, ω‑MVIIA, or ω‑SVIB, all of which produce significant effects in mammals.

High‑Yield Chemical Synthesis of N‑Type Calcium Channel Probes

For laboratories producing omega‑conotoxins by solid‑phase peptide synthesis followed by oxidative refolding, SVIA offers a practical advantage: its 50% in‑vitro refolding efficiency is equivalent to GVIA and MVIIA but markedly surpasses MVIIC (16%) and MVIID (28%) [2]. This higher recovery directly reduces per‑gram synthesis costs and minimizes purification effort.

Structure–Activity Relationship (SAR) Programs Requiring a Minimalist Knottin Scaffold

At 24 amino acid residues, SVIA is the smallest natural omega‑conotoxin [3]. Its compact size reduces solid‑phase synthesis time and cost while retaining the functionally essential disulfide‑knotted fold. Medicinal chemistry groups conducting alanine‑scanning mutagenesis or designing chimeric conotoxins can use SVIA as a minimal starting scaffold to explore calcium channel subtype selectivity.

Pharmacological Fingerprinting of N‑Type Calcium Channel Sub‑Sites

Because the high‑affinity binding site of SVIB (and by inference SVIA) on rat brain synaptosomes is distinct from the classical GVIA/MVIIA site [4], SVIA can be employed to label or block calcium channel populations that are not recognized by the most widely used ω‑conotoxins. This enables more precise pharmacological mapping of neuronal calcium channel subtypes in native tissue preparations.

Quote Request

Request a Quote for omega-conotoxin SVIA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.